Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate HCl
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Overview
Description
Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is a chemical compound with the molecular formula C12H16ClNO3 It is a derivative of tetrahydroquinoline, a bicyclic structure that is commonly found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride typically involves the reaction of 6-methoxy-1,2,3,4-tetrahydroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols .
Scientific Research Applications
Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Similar structure but lacks the methoxy group.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the ester group.
Uniqueness
Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is unique due to the presence of both the methoxy and ester groups, which confer specific chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-15-9-4-6-10-8(7-9)3-5-11(13-10)12(14)16-2;/h4,6-7,11,13H,3,5H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZLHBFRCXCKBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(CC2)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679264 |
Source
|
Record name | Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176641-34-2 |
Source
|
Record name | Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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